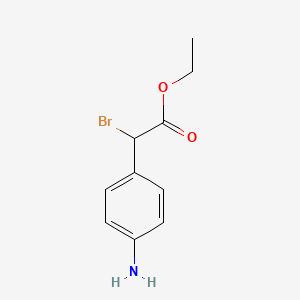

Ethyl 2-(4-aminophenyl)-2-bromoacetate

CAS No.: 1196156-39-4

Cat. No.: VC18982778

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196156-39-4 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | ethyl 2-(4-aminophenyl)-2-bromoacetate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2,12H2,1H3 |

| Standard InChI Key | MZAJZLVQNNEJEI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)N)Br |

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 2-(4-aminophenyl)-2-bromoacetate typically involves a two-step process starting with the alkylation of 4-nitrophenol. In the first step, ethyl bromoacetate reacts with 4-nitrophenol in the presence of a base such as potassium carbonate, yielding ethyl 2-(4-nitrophenoxy)acetate . This intermediate is then subjected to a selective reduction of the nitro group to an amine. A notable method employs Fe/NH₄Cl in an ethanol-water mixture under reflux, which avoids the need for nascent hydrogen and simplifies purification . The reduction step achieves high purity (>98%) through recrystallization, as confirmed by NMR and elemental analysis .

Key Reaction Conditions:

| Parameter | Value/Description | Source |

|---|---|---|

| Alkylation Temperature | Reflux (≈80°C) | |

| Reduction Time | 4–8 hours | |

| Catalyst System | Fe powder, NH₄Cl | |

| Solvent System | Ethanol-water (1:1 v/v) | |

| Yield | 56–70% |

Optimization Strategies

Recent advancements focus on improving selectivity and scalability. For instance, replacing traditional reducing agents with Fe/NH₄Cl minimizes side reactions and enhances yield . Additionally, microwave-assisted synthesis has been explored to reduce reaction times, though industrial adoption remains limited .

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that ethyl 2-(4-aminophenyl)-2-bromoacetate crystallizes in the triclinic system with unit cell parameters:

-

a = 8.2104(6) Å

-

b = 10.3625(9) Å

-

c = 11.9562(9) Å

The molecular packing is stabilized by non-covalent interactions, including H···H (48.7%), H···C (21.3%), and O···H (15.6%) contacts, as demonstrated by Hirshfeld surface analysis .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.21 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 5.06 (s, 2H, CH₂Br), 6.65–7.25 (m, 4H, aromatic) .

-

¹³C NMR: δ 14.1 (CH₃), 61.8 (OCH₂), 167.2 (C=O), 122–150 ppm (aromatic carbons) .

-

UV/Vis: λₘₐₓ = 234 nm (π→π*) and 299 nm (n→π*), correlating with TD-DFT calculations .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the α-position undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example, reaction with piperazine yields derivatives with enhanced solubility, useful in drug formulation .

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to the para position, enabling sulfonation, nitration, or acylation. This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies.

Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids introduces biaryl motifs, expanding applications in materials science .

Applications in Pharmaceutical Development

Hypoglycemic Agents

Ethyl 2-(4-aminophenyl)-2-bromoacetate is a precursor to dual GK/PPARγ activators, which enhance glucose uptake and insulin sensitivity . Derivatives show IC₅₀ values <10 μM in hepatocyte assays .

Anticancer Scaffolds

Bromine substitution enhances binding to kinase domains, as seen in analogs inhibiting EGFR (IC₅₀ = 0.8 μM). Structural modifications, such as replacing bromine with chlorine, modulate potency and selectivity .

Neurological Therapeutics

The compound’s amine group facilitates conjugation with neuroactive moieties, yielding candidates for dopamine receptor modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume